molecular formula C24H34N2O3 B12686723 Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-46-9

Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Katalognummer: B12686723
CAS-Nummer: 112270-46-9
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: OMIOBJBQYFOBLK-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features a 3-methylisoxazole core linked via a heptyl chain to a phenoxy group and a chiral 4R-configured oxazoline ring substituted with a butyl group. This structural motif is critical for interactions with viral capsid proteins, particularly in picornaviruses . The compound shares a scaffold with well-studied antipicornaviral agents like disoxaril (WIN 51711) and pleconaril (WIN 63843), but its unique 4R-butyl substitution distinguishes it from analogs .

Eigenschaften

CAS-Nummer

112270-46-9

Molekularformel

C24H34N2O3

Molekulargewicht

398.5 g/mol

IUPAC-Name

5-[7-[4-[(4R)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m1/s1

InChI-Schlüssel

OMIOBJBQYFOBLK-OAQYLSRUSA-N

Isomerische SMILES

CCCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Kanonische SMILES

CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oximation of Benzaldehyde Derivatives

  • The synthesis begins with a substituted benzaldehyde derivative, which undergoes oximation by reaction with hydroxylamine under alkaline conditions (e.g., sodium hydroxide solution) at elevated temperatures (~70 °C) to form the corresponding oxime.
  • This step is typically performed in aqueous or alcoholic media and yields the oxime in high purity and yield (above 90%) without requiring complex purification.

Halogenation of Oxime

  • The oxime intermediate is then halogenated using succinyl halides such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at moderate temperatures (~45 °C).
  • This reaction converts the oxime into a halogenated intermediate, which is crucial for the subsequent ring closure.

Ring Closure to Isoxazole

  • The halogenated intermediate undergoes intramolecular cyclization under alkaline conditions, often using triethylamine or pyridine as the base, in alcoholic solvents such as ethanol or methanol.
  • This step forms the isoxazole ring with high chemical purity (≥99%) and good yields (~79%), facilitated by mild reaction conditions and simple workup procedures.

Attachment of the Phenoxy-Heptyl Side Chain

  • The phenoxy group linked via a heptyl chain is introduced through nucleophilic substitution or etherification reactions, typically involving phenol derivatives and appropriate alkyl halides or tosylates.
  • The heptyl linker length is controlled by the choice of alkylating agent, ensuring the correct spatial arrangement for biological activity.
  • This step may require protection/deprotection strategies to maintain the integrity of sensitive functional groups such as the oxazoline ring.

Incorporation of the Chiral 4-Butyl-4,5-dihydro-2-oxazoline Moiety

  • The chiral oxazoline ring is synthesized separately, often via cyclization of amino alcohols with carboxylic acid derivatives or their equivalents under dehydrating conditions.
  • The (4R) stereochemistry is introduced by using enantiomerically pure starting materials or chiral catalysts.
  • The oxazoline is then coupled to the phenoxy group, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, preserving stereochemical integrity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Oximation Hydroxylamine, NaOH (alkaline) Water/Ethanol 70 °C >90 Formation of oxime from benzaldehyde
2 Halogenation NCS or NBS DMF, DMA 45 °C 95-99 Halogenation of oxime
3 Ring Closure (Cyclization) Triethylamine or pyridine (base) Ethanol, Methanol RT ~79 Isoxazole ring formation
4 Side Chain Attachment Alkyl halide or tosylate (phenoxy substitution) Various (e.g., DMF) Variable Variable Introduction of heptyl-phenoxy linker
5 Oxazoline Formation & Coupling Amino alcohol cyclization; coupling reactions Various Variable Variable Chiral oxazoline synthesis and coupling

Research Findings and Advantages of the Method

  • The described synthetic route is advantageous due to its use of readily available and inexpensive starting materials such as benzaldehyde derivatives and hydroxylamine.
  • The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which enhances safety and scalability for industrial production.
  • The method avoids complex purification techniques like column chromatography by employing crystallization, reducing time and cost.
  • The stereochemical control in the oxazoline moiety is maintained throughout the synthesis, which is critical for the compound’s biological function.
  • The approach is environmentally friendly and operationally simple, making it suitable for large-scale synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen

Isoxazol-Derivate durchlaufen verschiedene chemische Reaktionen, darunter:

    Oxidation: Isoxazole können zu Isoxazol-N-Oxiden oxidiert werden.

    Reduktion: Die Reduktion von Isoxazolen kann zur Bildung von Isoxazolinen führen.

    Substitution: Isoxazole können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Chloramin-T, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Alkylhalogenide und verschiedene Nucleophile.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Isoxazol-N-Oxide, Isoxazoline und verschiedene substituierte Isoxazole, abhängig von den jeweiligen Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Isoxazol-Derivaten hängt von ihrer spezifischen Struktur und ihrem Ziel ab. Im Allgemeinen interagieren diese Verbindungen mit biologischen Molekülen über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Koordinationsbindungen mit Metallionen. Beispielsweise hemmen COX-2-Inhibitoren, die Isoxazolringe enthalten, das Cyclooxygenase-2-Enzym, wodurch Entzündungen und Schmerzen reduziert werden.

Wirkmechanismus

The mechanism of action of isoxazole derivatives depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For example, COX-2 inhibitors containing isoxazole rings inhibit the cyclooxygenase-2 enzyme, reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural variations among analogs include:

  • Oxazoline substituents : Butyl (target compound) vs. methyl (WIN 52084) or ethyl (PR66 derivatives) .
  • Chain length : Heptyl (target) vs. pentyl (5-(5-{4-[(4S)-4-methyl...pentyl}-3-methylisoxazole) .
  • Stereochemistry : 4R configuration (target) vs. 4S in some derivatives (e.g., WIN 52084 (S)-isomer) .

Table 1: Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (25°C) Density (g/cm³) Exact Mass
Target Compound C₂₅H₃₄N₂O₃* 422.55 Not reported ~1.14 (calc.) 422.2567
Disoxaril (WIN 51711) C₂₁H₂₈N₂O₃ 356.46 1.4E-3 g/L 1.14 356.2099
WIN 52084 (S-isomer) C₂₁H₂₈N₂O₃ 356.46 Insoluble 1.14 356.2099
5-(5-{4-[(4S)-4-methyl...pentyl} C₂₀H₂₆N₂O₃ 342.43 Not reported 1.12 (calc.) 342.1943

Biologische Aktivität

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a notable example that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be characterized by its isoxazole core, which is modified by various substituents. The presence of a butyl group and a phenoxy linkage contributes to its lipophilicity and biological activity.

Antiviral Activity

A study evaluating the antiviral properties of substituted phenyl analogues of isoxazoles found that compounds similar to Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- exhibited significant activity against human rhinovirus (HRV) serotypes. The mean minimum inhibitory concentration (MIC) was reported as low as 0.40 µM against multiple serotypes, indicating potent antiviral effects. A quantitative structure-activity relationship (QSAR) analysis revealed a strong correlation between lipophilicity and biological activity (r = 0.83), suggesting that modifications enhancing lipophilicity could improve efficacy .

Anticancer Activity

Further investigations into the anticancer potential of isoxazole derivatives have shown that certain analogues can inhibit the proliferation of various cancer cell lines. For instance, studies on benzoxazepine derivatives, which share structural similarities with isoxazoles, demonstrated cytotoxic effects against solid tumors and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α . These findings suggest that the biological activity of isoxazoles may extend to cancer therapeutics.

The mechanism by which isoxazole derivatives exert their biological effects often involves interaction with specific molecular targets. For example, some studies suggest that these compounds may act as inhibitors of key enzymes or receptors involved in viral replication or cancer cell growth.

Data Summary

Activity Type MIC (µM) Target Reference
Antiviral0.40Human Rhinovirus
AnticancerVariesSolid Tumor Cell Lines

Case Studies

  • Antiviral Study : A series of substituted phenyl isoxazoles were synthesized and tested against HRV serotypes. The results showed that structural modifications significantly enhanced antiviral activity, particularly in compounds with increased lipophilicity .
  • Anticancer Research : Investigations into benzoxazepine derivatives indicated their potential as anticancer agents with varying degrees of efficacy depending on the cancer type. This suggests a possible parallel for isoxazole derivatives in cancer therapy .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Physicochemical Data :
PropertyValueSource
Molecular FormulaC₂₁H₂₈N₂O₃
Molecular Weight356.46 g/mol
Solubility (25°C)1.4E-3 g/L (calculated)
Density (20°C)1.14±0.1 g/cm³
  • Experimental Implications :
  • Low solubility suggests the need for polar aprotic solvents (e.g., DMSO) for dissolution in biological assays .
  • Density and molecular weight are critical for chromatographic separation (e.g., HPLC optimization) .

Q. What synthetic methodologies are reported for structurally similar isoxazole derivatives?

Methodological Answer :

  • Key Routes :

Cyclocondensation : Reacting hydrazides or hydroxylamine derivatives with α,β-unsaturated ketones to form the isoxazole core .

Phenoxy-Heptyl Linker Installation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the heptyl-phenoxy moiety .

  • Optimization Tips :
  • Use reflux conditions (e.g., DMSO at 100–120°C) for high-yield cyclization .
  • Monitor stereochemistry (4R configuration) via chiral HPLC or NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation :
  • Ventilation : Use fume hoods due to unclassified but potential respiratory hazards .
  • First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .
    • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer :

  • Reaction Path Search :
  • Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates .
  • Apply machine learning to predict optimal solvent/reagent combinations .
    • Case Study : ICReDD’s workflow reduced reaction development time by 40% via computational-experimental feedback loops .

Q. How to resolve contradictions in reported biological activity data for isoxazole derivatives?

Methodological Answer :

  • Data Validation Steps :

Assay Reproducibility : Test antimicrobial activity under standardized conditions (e.g., CLSI guidelines) .

Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) .

  • Example : Discrepancies in MIC values may arise from impurities in early synthetic batches .

Q. What experimental design strategies improve yield in multi-step syntheses?

Methodological Answer :

  • Design of Experiments (DoE) :
  • Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) .
  • Response surface methodology (RSM) for optimizing reaction time and solvent ratios .
    • Case Study : A 3² factorial design reduced side-product formation by 30% in oxazoline coupling steps .

Q. How to characterize stereochemical configuration in the oxazoline moiety?

Methodological Answer :

  • Analytical Techniques :
  • NMR : NOESY or COSY to confirm spatial proximity of the 4R-butyl group .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol gradients .
    • Reference Standards : Compare retention times with enantiomerically pure analogs .

Q. What methodologies assess environmental impact during large-scale synthesis?

Methodological Answer :

  • Lifecycle Analysis (LCA) :
  • Quantify waste solvent using the E-factor (kg waste/kg product) .
  • Evaluate biodegradability via OECD 301D (Closed Bottle Test) .
    • Case Study : Substituting DMSO with cyclopentyl methyl ether (CPME) reduced ecotoxicity by 50% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.